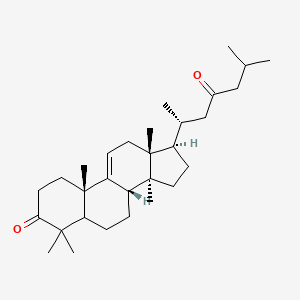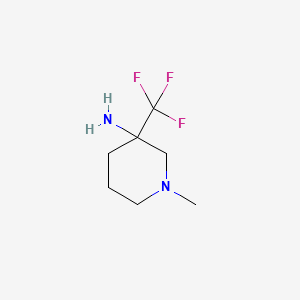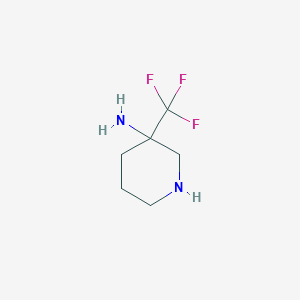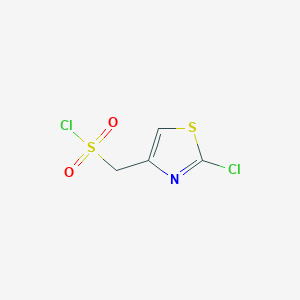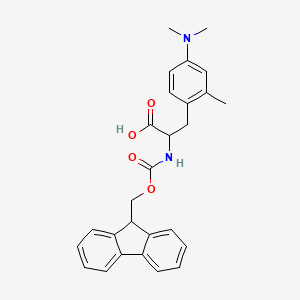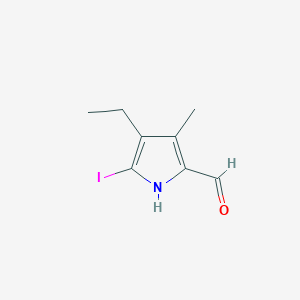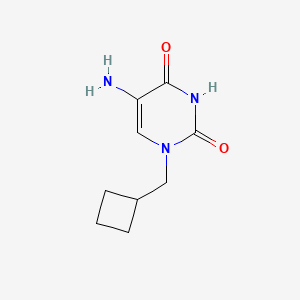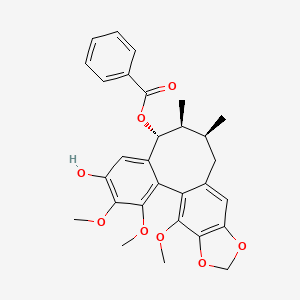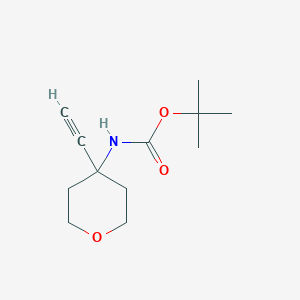
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C9H13ClF2N2O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of amino, difluorophenyl, and sulfonamide groups, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-amino-2,4-difluorobenzene.
Sulfonation: The 3-amino-2,4-difluorobenzene undergoes sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Alkylation: The sulfonated intermediate is then alkylated with 1-bromopropane to form the final product.
The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria, thereby exhibiting antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-difluorophenyl)propane-1-sulfonamide
- N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide
Uniqueness
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride is unique due to the presence of both amino and difluorophenyl groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H13ClF2N2O2S |
|---|---|
Molekulargewicht |
286.73 g/mol |
IUPAC-Name |
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C9H12F2N2O2S.ClH/c1-2-5-16(14,15)13-7-4-3-6(10)9(12)8(7)11;/h3-4,13H,2,5,12H2,1H3;1H |
InChI-Schlüssel |
PIBVHCRHQWJYME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B15239042.png)
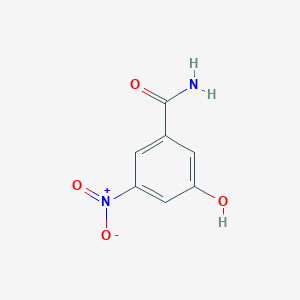


![[2-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B15239070.png)
